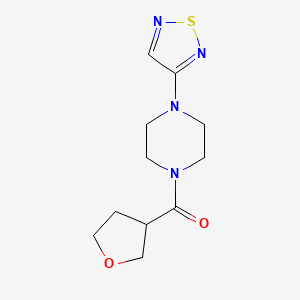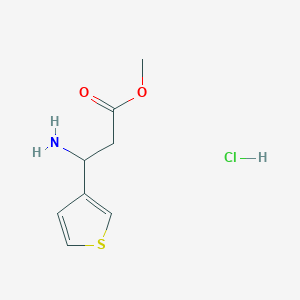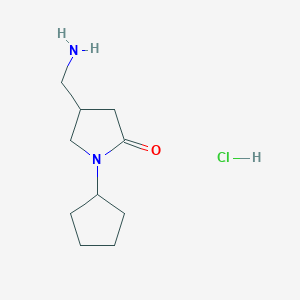![molecular formula C25H18N2O3S B12271626 1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B12271626.png)
1-(1,3-Benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-1,3-benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethan-1-one is a complex organic compound that features a benzodioxole ring and a diphenylpyrimidine moiety connected via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and diphenylpyrimidine intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized via the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Preparation of Diphenylpyrimidine Intermediate: The diphenylpyrimidine moiety can be synthesized through the condensation of benzaldehyde derivatives with guanidine under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzodioxole and diphenylpyrimidine intermediates using a thiol reagent under mild conditions to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-(2H-1,3-benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)-2-(phenylsulfanyl)ethan-1-one: Similar structure but lacks the diphenylpyrimidine moiety.
2-(4,6-diphenylpyrimidin-2-ylsulfanyl)acetic acid: Similar structure but contains an acetic acid group instead of the benzodioxole ring.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethan-1-one is unique due to the presence of both the benzodioxole and diphenylpyrimidine moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C25H18N2O3S |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(4,6-diphenylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C25H18N2O3S/c28-22(19-11-12-23-24(13-19)30-16-29-23)15-31-25-26-20(17-7-3-1-4-8-17)14-21(27-25)18-9-5-2-6-10-18/h1-14H,15-16H2 |
Clé InChI |
ADOUNUTYHJTGEN-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12271543.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271549.png)


![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)-](/img/structure/B12271559.png)
![1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone](/img/structure/B12271572.png)
![2-({3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12271579.png)

![2-[(1-Benzoylpiperidin-3-yl)methoxy]-6-methoxypyridine](/img/structure/B12271592.png)

![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B12271606.png)
![8-[(2,5-Dimethylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12271616.png)

![4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12271631.png)
